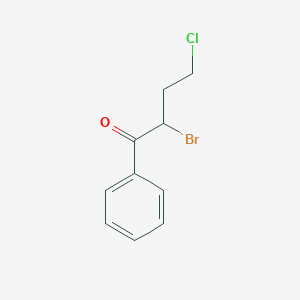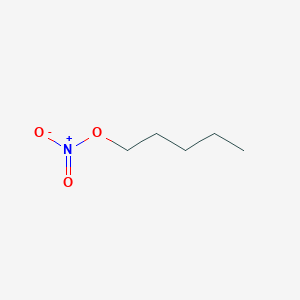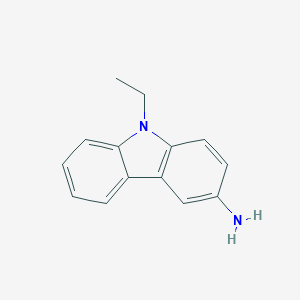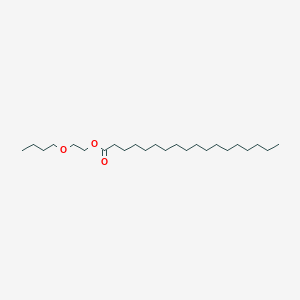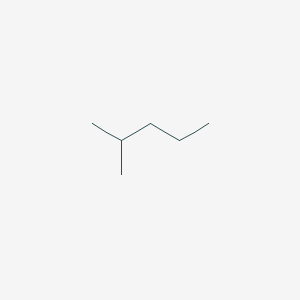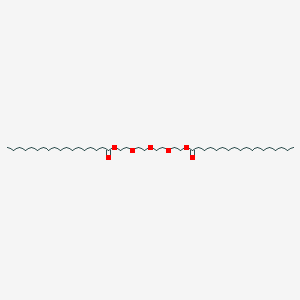
Tetraethylene glycol distearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethylene glycol distearate (TEGDS) is a chemical compound that belongs to the category of glycol esters. It is commonly used in various industries, including cosmetics, pharmaceuticals, and food processing. TEGDS is a white, waxy, and odorless substance that is derived from stearic acid and ethylene glycol.
Wirkmechanismus
The mechanism of action of Tetraethylene glycol distearate is not well understood. However, it is believed that this compound functions as an emulsifier and stabilizer by forming a protective layer around the oil droplets or particles in a solution. This layer prevents the droplets from coalescing and keeps the solution stable.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is considered safe for use in various industries. However, some studies have reported that this compound may cause skin irritation and allergic reactions in some individuals. Therefore, it is important to use this compound in appropriate concentrations and formulations to avoid any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tetraethylene glycol distearate has several advantages for use in lab experiments. It is a stable and inert substance that can be easily purified and synthesized. This compound is also readily available and affordable. However, this compound has some limitations, including its low solubility in water and some organic solvents.
Zukünftige Richtungen
Tetraethylene glycol distearate has several potential future directions for research. One area of interest is the development of new drug formulations that utilize this compound as an emulsifier and stabilizer. Another area of interest is the use of this compound in the production of biodegradable plastics and other sustainable materials. Additionally, further research is needed to explore the potential applications of this compound in the field of nanotechnology.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has many potential applications in various industries. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.
Synthesemethoden
The synthesis of Tetraethylene glycol distearate involves the reaction between stearic acid and ethylene glycol in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through a series of distillation and filtration processes. The purity of this compound is crucial for its application in various industries.
Wissenschaftliche Forschungsanwendungen
Tetraethylene glycol distearate has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, this compound is used as an emulsifier, solubilizer, and stabilizer in various drug formulations. It is also used as a lubricant in the production of tablets and capsules.
In the cosmetics industry, this compound is used as an emulsifier and thickening agent in various personal care products, including creams, lotions, and shampoos. This compound is also used as a solubilizer and stabilizer in fragrances and perfumes.
In the food processing industry, this compound is used as an emulsifier and stabilizer in various food products, including margarine, ice cream, and baked goods.
Eigenschaften
CAS-Nummer |
142-20-1 |
|---|---|
Molekularformel |
C44H86O7 |
Molekulargewicht |
727.1 g/mol |
IUPAC-Name |
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C44H86O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(45)50-41-39-48-37-35-47-36-38-49-40-42-51-44(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
InChI-Schlüssel |
MQFYRUGXOJAUQK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Andere CAS-Nummern |
142-20-1 |
Synonyme |
PEG-4 DISTEARATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





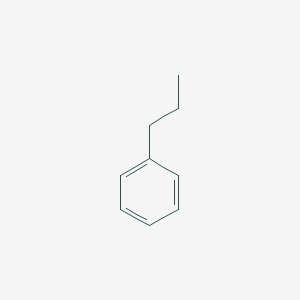
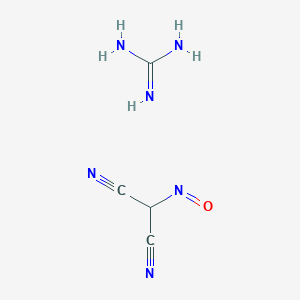
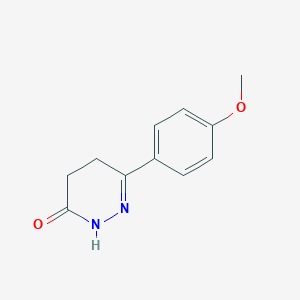
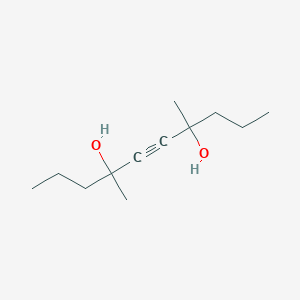
![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)

